(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
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Overview
Description
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium compound with a complex structure This compound is characterized by the presence of a p-chlorophenyl group, a hydroxy group, and a hexenyl chain attached to a trimethylammonium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves multiple steps. One common method starts with the preparation of the p-chlorophenyl-3-hydroxy-5-hexenyl intermediate. This intermediate can be synthesized through a series of reactions including halogenation, hydrolysis, and alkylation. The final step involves the quaternization of the intermediate with trimethylamine and subsequent iodination to form the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated alkyl chain derivative.
Substitution: Formation of substituted p-chlorophenyl derivatives.
Scientific Research Applications
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester): Shares the p-chlorophenyl and hydroxy groups but differs in the alkyl chain structure.
Pyrazole derivatives: Contain nitrogen atoms and exhibit different biological activities but can have similar applications in research.
Uniqueness
(3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is unique due to its specific combination of functional groups and the presence of a quaternary ammonium moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2238-73-5 |
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Molecular Formula |
C15H23ClINO |
Molecular Weight |
395.70 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23ClNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
NKCDLPBQSRJHPJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)Cl)O.[I-] |
Origin of Product |
United States |
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